molecular formula C12H22O3 B1327831 Ethyl 7,7-dimethyl-6-oxooctanoate CAS No. 898776-39-1

Ethyl 7,7-dimethyl-6-oxooctanoate

Cat. No.: B1327831
CAS No.: 898776-39-1
M. Wt: 214.3 g/mol
InChI Key: QDVSKMBKORYSQW-UHFFFAOYSA-N
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Description

Ethyl 7,7-dimethyl-6-oxooctanoate is an organic compound with the molecular formula C12H22O3. It is a derivative of octanoic acid, featuring an ethyl ester group and a ketone functional group at the sixth carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7,7-dimethyl-6-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 7,7-dimethyl-6-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the Claisen condensation of ethyl acetate with 2,2-dimethyl-1,3-propanediol, followed by oxidation of the resulting intermediate to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,7-dimethyl-6-oxooctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 7,7-dimethyl-6-oxooctanoate involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and proteins, potentially inhibiting or modifying their activity. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which may have biological effects .

Properties

IUPAC Name

ethyl 7,7-dimethyl-6-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-5-15-11(14)9-7-6-8-10(13)12(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVSKMBKORYSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645664
Record name Ethyl 7,7-dimethyl-6-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-39-1
Record name Ethyl 7,7-dimethyl-6-oxooctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7,7-dimethyl-6-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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